N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.
Attachment of the phenylethanamine moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a phenylethanamine derivative.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride is unique due to the presence of both the fluoroethyl and phenylethanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19ClFN3 |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c15-8-11-18-10-7-14(17-18)12-16-9-6-13-4-2-1-3-5-13;/h1-5,7,10,16H,6,8-9,11-12H2;1H |
InChI Key |
QPYNJYKDBFDWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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